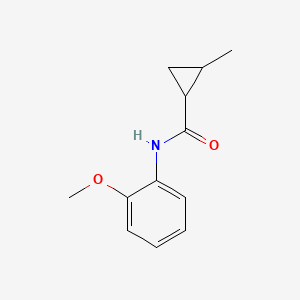![molecular formula C21H27N3O3S B4718245 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide](/img/structure/B4718245.png)
4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide
Descripción general
Descripción
4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide, also known as ESB-1, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide involves the inhibition of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide disrupts the function of these proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting Hsp90, 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. The compound has also been shown to inhibit the expression of genes involved in cancer cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide in lab experiments is its high potency and selectivity for Hsp90 inhibition. This makes it a useful tool for studying the role of Hsp90 in cancer cell survival and proliferation. However, one limitation of using 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in cell cultures or animal models.
Direcciones Futuras
There are several future directions for the development and use of 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide in cancer research. One direction is the development of new formulations or delivery methods that can improve the stability and bioavailability of the compound. Another direction is the identification of biomarkers that can predict which cancer patients are most likely to respond to 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide therapy. Finally, further research is needed to understand the long-term effects of 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide on cancer cells and normal cells, as well as its potential for use in combination with other cancer therapies.
Aplicaciones Científicas De Investigación
4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide has been extensively studied in scientific research for its potential as a cancer therapy. The compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and ovarian cancer. In addition, 4-[(ethylsulfonyl)amino]-N-[4-(1-piperidinyl)benzyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
4-(ethylsulfonylamino)-N-[(4-piperidin-1-ylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-2-28(26,27)23-19-10-8-18(9-11-19)21(25)22-16-17-6-12-20(13-7-17)24-14-4-3-5-15-24/h6-13,23H,2-5,14-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILDNGPXLGFEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4718177.png)
![2,6-dimethyl-4-[(2-methylphenyl)acetyl]morpholine](/img/structure/B4718180.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4718189.png)
![8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4718199.png)
![N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4718201.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4718202.png)
![S-[4-(2,4-dichlorobenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4718205.png)
![2-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4718209.png)
![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B4718217.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4718231.png)

![1,1'-[1,2-ethanediylbis(oxy-2,1-phenylene)]diethanone](/img/structure/B4718243.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4718258.png)
